Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate
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Overview
Description
Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with suitable amines in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-f][1,2,4]triazines.
Scientific Research Applications
Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit kinase activity, interfere with DNA replication, or disrupt cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Known for its use in kinase inhibitors and antiviral drugs like remdesivir.
Imidazo[2,1-b]thiazole: Explored for its antimycobacterial and anticancer activities.
Uniqueness: Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate stands out due to its specific structural features and the range of biological activities it exhibits.
Properties
CAS No. |
2227205-97-0 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
methyl imidazo[2,1-f][1,2,4]triazine-4-carboxylate |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)5-6-8-2-3-11(6)10-4-9-5/h2-4H,1H3 |
InChI Key |
XLFMYZKKXMNAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NN2C1=NC=C2 |
Origin of Product |
United States |
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